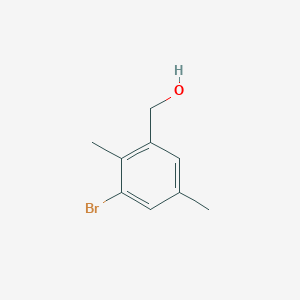

(3-Bromo-2,5-dimethylphenyl)methanol

Description

(3-Bromo-2,5-dimethylphenyl)methanol is a substituted benzyl alcohol with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₉H₁₁BrO, yielding a molecular weight of 215.09 g/mol. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, or polymer precursors. The bromine substituent enhances electrophilic reactivity, while the methyl groups influence steric and electronic properties, affecting solubility and stability .

Properties

IUPAC Name |

(3-bromo-2,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJVXKYARHQXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247575-34-4 | |

| Record name | (3-bromo-2,5-dimethylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromo-2,5-dimethylphenyl)methanol can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethylphenylmethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is typically carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of (3-Bromo-2,5-dimethylphenyl)methanol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

Substitution: NaOCH₃ in methanol, KCN in ethanol.

Major Products Formed:

Oxidation: 3-Bromo-2,5-dimethylbenzaldehyde, 3-Bromo-2,5-dimethylbenzoic acid.

Reduction: 2,5-Dimethylphenylmethanol.

Substitution: 3-Methoxy-2,5-dimethylphenylmethanol, 3-Cyano-2,5-dimethylphenylmethanol.

Scientific Research Applications

(3-Bromo-2,5-dimethylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (3-Bromo-2,5-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which contribute to its effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous aromatic alcohols, focusing on substituent effects, physical properties, and reactivity.

Substituent Variations and Molecular Properties

Key Observations :

- Bromine vs. Fluorine: Bromine’s larger atomic radius increases steric hindrance and polarizability compared to fluorine, making (3-Bromo-2,5-dimethylphenyl)methanol more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) . Fluorinated analogs, such as (4-Fluoro-3,5-dimethylphenyl)methanol, exhibit higher polarity and solubility in aqueous-organic mixtures due to fluorine’s electronegativity .

- Methyl Groups: The 2,5-dimethyl substitution in the target compound enhances thermal stability compared to halogen-only analogs (e.g., (3-Bromo-2,5-difluorophenyl)methanol), which may decompose under harsh conditions .

Physical Properties

- Solubility: The hydrophobic methyl groups in (3-Bromo-2,5-dimethylphenyl)methanol reduce water solubility compared to hydroxyl-rich analogs like 2-amino-2-(4-methylphenyl)ethan-1-ol (). It is more soluble in nonpolar solvents (e.g., ethyl acetate, hexane) .

- Melting/Boiling Points: Methyl and bromine substituents elevate melting points relative to fluorine-containing analogs. For example, (3-Bromo-2,5-difluorophenyl)methanol (MW 223.02) likely has a lower melting point due to weaker intermolecular forces .

Biological Activity

(3-Bromo-2,5-dimethylphenyl)methanol, a compound with the chemical formula CHBrO, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features a bromine atom and a hydroxyl group attached to a dimethyl-substituted phenyl ring. The specific arrangement of these groups influences its reactivity and biological interactions. The bromine atom contributes to the compound's electrophilic nature, while the hydroxyl group enables hydrogen bonding, enhancing its interaction with biological targets.

The biological activity of (3-Bromo-2,5-dimethylphenyl)methanol is primarily attributed to its interactions with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions.

- Receptor Interaction : It may bind to receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Antimicrobial Properties

Research indicates that (3-Bromo-2,5-dimethylphenyl)methanol exhibits antimicrobial activity. A study assessing its efficacy against bacterial strains reported minimum inhibitory concentrations (MICs) that suggest significant antibacterial potential.

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate Antibacterial |

| Escherichia coli | 16 | Strong Antibacterial |

| Candida albicans | 64 | Weak Antifungal |

Anticancer Activity

In vitro studies have demonstrated that (3-Bromo-2,5-dimethylphenyl)methanol can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Notably, it induces apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Viability Assay Results :

| Cell Line | IC50 (µM) | Effect on Apoptosis |

|---|---|---|

| A549 | 25 | Increased |

| MCF-7 | 30 | Increased |

Case Studies

- Lung Cancer Cell Study : A study involving A549 cells treated with varying concentrations of (3-Bromo-2,5-dimethylphenyl)methanol showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment.

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those used by conventional antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of (3-Bromo-2,5-dimethylphenyl)methanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Bromine Position | Biological Activity |

|---|---|---|

| (3-Bromo-2-methylphenyl)methanol | 3 | Moderate antimicrobial |

| (4-Bromo-2,6-dimethylphenyl)methanol | 4 | Low anticancer activity |

| (3-Bromo-4-methylphenyl)methanol | 3 | Stronger anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.